Berninamycin D -

Berninamycin D

Catalog Number: EVT-10922272
CAS Number:
Molecular Formula: C45H45N13O13S
Molecular Weight: 1008.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Berninamycin D is a cyclic peptide.
(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide is a natural product found in Streptomyces bernensis with data available.
Overview

Berninamycin D is a member of the thiopeptide class of antibiotics, characterized by its complex structure and potent antibacterial properties. It is produced by the actinomycete Streptomyces bernensis and exhibits significant activity against Gram-positive bacteria. This compound is notable for its intricate posttranslational modifications, which are essential for its biological activity and stability.

Source

The primary source of Berninamycin D is Streptomyces bernensis, a soil-dwelling bacterium belonging to the Actinobacteria phylum. The production of this antibiotic occurs through fermentation processes in nutrient-rich media, where the bacterium is cultured under specific conditions to maximize yield .

Classification

Berninamycin D falls under the classification of thiopeptide antibiotics, which are ribosomally synthesized and extensively modified after translation. These compounds are known for their unique structural features, including a macrocyclic core and various functional groups that contribute to their biological activity .

Synthesis Analysis

Methods

The synthesis of Berninamycin D involves complex biosynthetic pathways that include ribosomal synthesis followed by extensive posttranslational modifications. Key steps in the synthesis include:

  • Ribosomal Production: The initial peptide backbone is synthesized on ribosomes.
  • Posttranslational Modifications: This includes cyclization, methylation, and the formation of thiazole and oxazole rings, essential for the antibiotic's function .

Technical Details

The biosynthetic gene cluster responsible for Berninamycin D has been identified and characterized. It contains genes that encode enzymes such as dehydratases and cyclases, which facilitate the necessary modifications to produce the mature thiopeptide structure. The process also involves the formation of dehydroalanine residues, which play a critical role in the macrocyclization of the peptide .

Molecular Structure Analysis

Structure

The molecular formula of Berninamycin D is C45H45N13O13SC_{45}H_{45}N_{13}O_{13}S . Its structure features multiple rings and functional groups that contribute to its biological activity.

Data

The compound's molecular weight is approximately 1,016.96 g/mol. High-resolution mass spectrometry has been used to confirm its structure and purity during synthesis .

Chemical Reactions Analysis

Reactions

Berninamycin D undergoes several key chemical reactions during its biosynthesis:

  • Cyclization: This is facilitated by specific enzymes that promote the formation of thiazole and oxazole rings.
  • Methylation: Methyl groups are added to specific amino acid residues, enhancing stability and activity.
  • Hydroxylation: Some amino acids within the peptide undergo hydroxylation, which is crucial for its antibacterial efficacy .

Technical Details

The reactions involved in the modification of Berninamycin D are catalyzed by enzymes encoded within its biosynthetic gene cluster. For example, dehydratases convert serine residues into dehydroalanine, enabling subsequent cyclization steps .

Mechanism of Action

Process

Berninamycin D exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to specific sites on ribosomes, disrupting normal translation processes.

Data

Studies have shown that Berninamycin D has a minimum inhibitory concentration against Bacillus subtilis of approximately 6.3 μM, indicating its potency as an antibiotic .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions.
  • pH Sensitivity: Activity may vary with changes in pH levels.

Relevant data from analytical studies indicate that Berninamycin D maintains its structural integrity under controlled conditions but may degrade under extreme environmental factors .

Applications

Scientific Uses

Berninamycin D has significant applications in microbiology and pharmacology due to its potent antibacterial properties. It is primarily used in:

  • Antibiotic Research: Investigating new therapeutic approaches against resistant bacterial strains.
  • Biochemical Studies: Understanding ribosomal function and antibiotic interactions with bacterial ribosomes.

Research continues into optimizing production methods and exploring potential derivatives for enhanced efficacy against a broader range of pathogens .

Biosynthesis and Genetic Regulation of Berninamycin D

Ribosomally Synthesized and Posttranslationally Modified Peptide (RiPP) Pathway

Berninamycin D originates from a ribosomally synthesized precursor peptide that undergoes extensive posttranslational modifications. This thiopeptide antibiotic belongs to the thiazole/oxazole-modified microcins (TOMMs) subclass of RiPPs, characterized by heterocyclic rings derived from cysteine, serine, and threonine residues. The biosynthetic pathway exemplifies nature’s strategy for generating structural complexity through enzymatic tailoring of a genetically encoded scaffold [1] [5] [10].

Gene Cluster Architecture: berA–J Locus in Streptomyces bernensis

The berninamycin biosynthetic gene cluster spans 12.9 kb and comprises 11 open reading frames (berA to berJ) in Streptomyces bernensis UC 5144. This locus is bordered by ribosomal proteins and an acyltransferase gene unrelated to berninamycin production. Key components include:

  • berA: Encodes the precursor peptide (47 residues) with an N-terminal leader sequence (31 amino acids) and C-terminal core region (16 amino acids) rich in serine.
  • berB and berC: Lantipeptide-like dehydratases responsible for generating dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues.
  • berD: Catalyzes pyridine ring formation.
  • berE1 and berE2: Dehydrogenases collaborating with berG1 and berG2 (YcaO-type cyclodehydratases) for thiazole/oxazole synthesis.
  • berH: Cytochrome P450 hydroxylase modifying Val7.
  • berI: Protease cleaving the leader peptide to reveal the C-terminal amide.
  • berJ: 23S rRNA methyltransferase conferring self-resistance [1] [7] [9].

Table 1: Functions of Genes in the Berninamycin D Biosynthetic Cluster

GeneFunctionRole in Biosynthesis
berAPrecursor peptideLeader-core scaffold for PTMs
berB/berCDehydratasesInstall Dha/Dhb residues
berDPyridine synthaseForms central pyridine core
berE1/berE2DehydrogenasesOxidize azolines to azoles
berG1/berG2CyclodehydratasesGenerate thiazole/oxazole rings
berHCytochrome P450Hydroxylates Val7
berIProteaseLeader peptide cleavage
berJMethyltransferaseSelf-resistance via rRNA modification

Role of Leader and Core Peptide Sequences in Precursor Processing

The BerA leader peptide (N-terminal) serves as a recognition domain for modification enzymes. Its α-helical structure facilitates interactions with cyclodehydratases (BerG1/G2) and dehydratases (BerB/C), ensuring precise PTMs on the core region. The core contains 10 serine residues within its 16-amino-acid sequence, providing substrates for heterocyclization and macrocyclization. Mutational studies confirm that altering core residues (e.g., Thr3→Ala) disrupts pyridine formation, highlighting the core’s dual role as a template and enzyme substrate [1] [10].

Enzymatic Machinery for Thiazole/Oxazole Formation and Macrocyclization

Cyclodehydratases BerG1 and BerG2 (YcaO-domain proteins) catalyze ATP-dependent heterocyclization of Cys, Ser, and Thr residues in the BerA core, forming thiazoline and oxazoline intermediates. Subsequent dehydrogenation by BerE1/BerE2 yields aromatic thiazoles and oxazoles. BerD then facilitates an unprecedented cyclative step: It oligomerizes dehydroalanine residues from the modified core into a 2-oxazolyl-3-thiazolyl-pyridine scaffold. Concurrently, the BerA core undergoes macrolactamization to form a 35-atom macrocycle, distinct from smaller thiopeptide rings (e.g., 26-atom thiocillins) [1] [9] [10].

Posttranslational Modification Cascades

Dehydration and Cyclodehydration Mechanisms

Dehydration initiates PTMs: BerB and BerB use ATP to eliminate water from Ser/Thr residues, forming Dha and Dhb. Cyclodehydration follows, where BerG1/G2 activate amide bonds via phosphoryl transfer from ATP, enabling nucleophilic attack by Cys/Ser/Thr side chains. This generates labile thiazoline and oxazoline rings, which BerE1/BerE2 oxidize to stable thiazoles and oxazoles using FMN as a cofactor. The cascade’s directionality—dehydration preceding cyclodehydration—ensures optimal substrate presentation for macrocycle assembly [1] [10].

Pyridine Core Formation and Macrocycle Assembly

Pyridine synthesis requires three dehydroalanine (Dha) units derived from serine residues. BerD, a radical SAM enzyme, generates a Dha tripeptide motif via iterative dehydration. Nucleophilic addition and aromatization then yield the central 2-oxazolyl-3-thiazolyl-pyridine tricycle. This scaffold anchors the C-terminal end of the core peptide, enabling N-to-C macrocyclization between the pyridine’s carboxyl group and an upstream amine. The resulting 35-membered macrocycle incorporates six amino acids, contrasting with smaller thiopeptide rings [1] [7] [9].

Hydroxylation and Methylation Modifications

Late-stage tailoring fine-tunes bioactivity:

  • Hydroxylation: BerH (P450 monooxygenase) hydroxylates Val7, producing berninamycin A (hydroxylated) and berninamycin D (non-hydroxylated variant).
  • Methylation: BerJ-encoded methyltransferase dimethylates adenine residues in 23S rRNA, conferring self-resistance by blocking berninamycin binding. No methyltransferases modify the peptide itself [1] [7].

Host-Dependent Heterologous Expression Dynamics

Comparative Analysis of Production in Streptomyces lividans vs. Streptomyces venezuelae

Heterologous expression in Streptomyces lividans yields berninamycin D at levels 2.4-fold higher than native S. bernensis. In contrast, Streptomyces venezuelae produces a structural variant: A methyloxazoline replaces methyloxazole within the macrocycle due to incomplete dehydrogenation by host-specific oxidoreductases. This underscores how host redox machinery influences final PTM patterns. Both hosts express the full berA–J cluster but differ in accessory enzymes that process azoline intermediates [7] [9] [10].

Table 2: Berninamycin D Production in Heterologous Hosts

Host StrainProductivityStructural AnomaliesKey Host-Specific Factors
Streptomyces lividans2.4× native yieldNone (intact macrocycle)Efficient pyridine cyclization
Streptomyces venezuelaeReduced yieldMethyloxazoline (vs. methyloxazole)Limited dehydrogenase activity

Generation of Linear Thiopeptide Variants in Non-Native Hosts

In S. lividans, ~5% of berA-derived products are linear peptides lacking pyridine formation and macrocyclization. These variants arise when BerD fails to oligomerize Dha residues or when leader peptide cleavage (by BerI) precedes cyclization. The T3A mutation in berA exacerbates linearization, confirming Thr3’s role in pyridine assembly. Linear analogs retain thiazoles/oxazoles but lack antibacterial activity, emphasizing the pharmacophore’s dependence on macrocyclic constraint [7] [10].

Properties

Product Name

Berninamycin D

IUPAC Name

(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

Molecular Formula

C45H45N13O13S

Molecular Weight

1008.0 g/mol

InChI

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-/t20-,28+,32-/m1/s1

InChI Key

ACYFBJUVNSGWDG-QGQKNWORSA-N

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O

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